molecular formula C14H15BrN2OS B4515386 2-(5-bromo-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone

2-(5-bromo-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone

Cat. No.: B4515386
M. Wt: 339.25 g/mol
InChI Key: JQQUNJVYZTZMRS-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone is a synthetic organic compound that features a brominated indole moiety and a thiomorpholine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone typically involves:

    Bromination of Indole: Starting with indole, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid.

    Formation of Ethanone Linker: The brominated indole can then be reacted with a suitable ethanone precursor under basic conditions to form the ethanone linkage.

    Thiomorpholine Introduction: Finally, the thiomorpholine ring can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the ethanone linkage or the bromine substituent.

    Substitution: Nucleophilic substitution reactions could occur at the bromine site or the thiomorpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-bromo-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with indole and thiomorpholine structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for 2-(5-bromo-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The thiomorpholine ring might enhance the compound’s binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone
  • 2-(5-fluoro-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone
  • 2-(5-methyl-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone

Uniqueness

The presence of the bromine atom in 2-(5-bromo-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone might confer unique electronic properties, affecting its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

2-(5-bromoindol-1-yl)-1-thiomorpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2OS/c15-12-1-2-13-11(9-12)3-4-17(13)10-14(18)16-5-7-19-8-6-16/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQUNJVYZTZMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)CN2C=CC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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